Product packaging for Brilanestrant(Cat. No.:)

Brilanestrant

Cat. No.: B1192352
M. Wt: 530.061
InChI Key: NDGINAZHIFIWPZ-KJWBCHNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C32H32ClNO4

Molecular Weight

530.061

IUPAC Name

(E)-3-(4-((E)-2-(2-Chloro-4-methoxyphenyl)-2-cyclobutyl-1-(4-morpholinophenyl)vinyl)phenyl)acrylic acid

InChI

InChI=1S/C32H32ClNO4/c1-37-27-14-15-28(29(33)21-27)32(23-3-2-4-23)31(24-8-5-22(6-9-24)7-16-30(35)36)25-10-12-26(13-11-25)34-17-19-38-20-18-34/h5-16,21,23H,2-4,17-20H2,1H3,(H,35,36)/b16-7+,32-31+

InChI Key

NDGINAZHIFIWPZ-KJWBCHNUSA-N

SMILES

O=C(O)/C=C/C1=CC=C(/C(C2=CC=C(N3CCOCC3)C=C2)=C(C4=CC=C(OC)C=C4Cl)/C5CCC5)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GDC-0810;  GDC0810;  GDC0810;  ARN-810;  ARN 810;  ARN810;  RG-6046;  RO-7056118;  RO 7056118;  RO7056118

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Brilanestrant

Estrogen Receptor (ER) Binding Affinity and Selectivity

Brilanestrant's activity is initiated by its direct binding to estrogen receptors. Its efficacy and specificity are characterized by its high-affinity binding to ER subtypes and its low affinity for other related nuclear hormone receptors.

This compound (B612186) demonstrates potent, high-affinity binding to Estrogen Receptor Alpha (ERα). In cell-free radioligand competitive binding assays, this compound binds to ERα with a half-maximal inhibitory concentration (IC50) of 6.1 nM. medchemexpress.comselleckchem.commedchemexpress.com This strong binding affinity is fundamental to its ability to antagonize and induce the degradation of the ERα protein. medchemexpress.com

In comparative cell-free binding assays, this compound also shows a high affinity for Estrogen Receptor Beta (ERβ), with a reported IC50 value of 8.8 nM. selleckchem.com While it binds potently to both isoforms, its slightly higher affinity for ERα is a notable feature of its binding profile.

Table 1: Comparative Binding Affinity of this compound for Estrogen Receptor Subtypes
Receptor SubtypeIC50 Value (nM)
Estrogen Receptor Alpha (ERα)6.1
Estrogen Receptor Beta (ERβ)8.8

A critical aspect of a selective therapeutic is its specificity for the intended target over other related proteins. This compound exhibits a favorable selectivity profile with minimal activity towards other nuclear hormone receptors. selleckchem.com In transcriptional reporter assays, it showed negligible activity (IC50 > 1 µM) against the mineralocorticoid (MR), progesterone (B1679170) (PR-A and PR-B), and glucocorticoid (GR) receptors. selleckchem.com Furthermore, in binding assays, this compound displayed very low affinity for the androgen receptor (AR) with an IC50 greater than 4 µM and the glucocorticoid receptor (GR) with an IC50 of 0.99 µM. selleckchem.com

Table 2: Selectivity Profile of this compound Across Nuclear Hormone Receptors
ReceptorAssay TypeIC50 Value (µM)
Mineralocorticoid Receptor (MR)Transcriptional Reporter> 1
Progesterone Receptor A (PR-A)Transcriptional Reporter> 1
Progesterone Receptor B (PR-B)Transcriptional Reporter> 1
Glucocorticoid Receptor (GR)Transcriptional Reporter> 1
Androgen Receptor (AR)Binding> 4
Glucocorticoid Receptor (GR)Binding0.99

Ligand-Induced ERα Conformational Changes and Transcriptional Antagonism

The binding of a ligand to a nuclear receptor induces specific conformational changes that dictate the receptor's subsequent interaction with co-regulatory proteins and DNA, thereby determining the downstream biological response.

Upon binding to ERα, this compound induces a unique conformational change in the receptor protein. medchemexpress.cominvivochem.com This altered conformation is distinct from that produced by other classes of estrogen receptor therapeutics, such as selective estrogen receptor modulators (SERMs) like tamoxifen (B1202). medchemexpress.cominvivochem.com It is this specific structural alteration that underpins its mechanism as a pure antagonist and a SERD, preventing the receptor from adopting an active state and targeting it for proteasomal degradation. mycancergenome.org

This compound acts as a full, or pure, transcriptional antagonist of ERα. medchemexpress.comselleckchem.com In assays measuring transcriptional activity at estrogen response elements (ERE), this compound demonstrates an IC50 of 2 nM. medchemexpress.cominvivochem.com Unlike SERMs, which can have partial agonist effects in certain tissues, this compound does not exhibit such activity. wikipedia.orgmedchemexpress.com The distinct conformation induced by this compound binding prevents the recruitment of transcriptional coactivators. Instead, it leads to the degradation of the ERα protein, a process dependent on the 26S proteasome. mycancergenome.orgselleckchem.com This degradation of the receptor itself removes the key driver of estrogen signaling in ER-dependent cells, resulting in a complete blockade of transcriptional activity.

Impact on Estrogen Response Element (ERE) Activity

This compound functions as a full transcriptional antagonist of the estrogen receptor alpha (ERα), effectively inhibiting its activity at Estrogen Response Elements (EREs). medchemexpress.com EREs are specific DNA sequences in the promoter regions of estrogen-responsive genes that, when bound by an activated estrogen receptor, initiate gene transcription. nih.gov this compound's binding to ERα prevents the receptor from effectively activating these genes. This antagonistic activity has been quantified in reporter gene assays, where this compound demonstrated an IC50 of 2 nM for the inhibition of ERE-mediated transcription. medchemexpress.com

The primary mechanism by which this compound inhibits ERE activity is through the profound degradation of the ERα protein itself. nih.gov By promoting the destruction of the receptor, this compound effectively removes the key transcriptional activator required for ERE-dependent signaling, thereby shutting down the growth signals that drive ER-positive cancer cells. nih.govmycancergenome.org This contrasts with Selective Estrogen Receptor Modulators (SERMs), which may only competitively block estrogen binding or recruit co-repressor proteins to the ERE. nih.gov

Ubiquitin-Proteasome Pathway-Mediated ERα Degradation

The defining feature of this compound's mechanism of action is its classification as a Selective Estrogen Receptor Degrader (SERD). mycancergenome.orgwikipedia.org Upon binding to the ligand-binding domain of ERα, this compound induces a distinct conformational change in the receptor protein. medchemexpress.cominvivochem.com This altered shape is recognized by the cell's protein quality control machinery, specifically targeting the receptor for destruction via the ubiquitin-proteasome pathway. mycancergenome.orgnih.gov This process represents a direct and efficient method of eliminating the primary driver of hormone-dependent cancer cell proliferation.

Facilitation of ERα Turnover and Downregulation

This compound actively facilitates the turnover and promotes the comprehensive downregulation of ERα protein levels within the cell. nih.gov The unique conformation that this compound imposes on the ERα, particularly affecting the positioning of Helix 12, is crucial for this process. nih.gov This structural change exposes specific lysine (B10760008) residues on the receptor's surface, which become targets for ubiquitination—the process of attaching ubiquitin proteins. nih.govrsc.org This tagging marks the ERα protein for degradation, leading to a rapid and sustained decrease in the total cellular pool of the receptor. medchemexpress.com A study using molecular dynamics simulations identified Lys529 as a key residue involved in the downregulation of ERα induced by this compound. nih.gov

CompoundAssayResult (IC50/EC50)
This compoundERα DegradationEC50 = 0.7 nM medchemexpress.com
This compound3x ERE Transcriptional AntagonismIC50 = 2 nM medchemexpress.com
This compoundERα BindingIC50 = 6.1 nM medchemexpress.com
This compoundMCF-7 Cell ViabilityIC50 = 2.5 nM medchemexpress.com

Role of the 26S Proteasome in this compound-Mediated Degradation

The execution of ERα degradation prompted by this compound is critically dependent on the 26S proteasome. invivochem.com The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells. rsc.org After ERα is tagged with a chain of ubiquitin molecules, it is recognized by the 26S proteasome, a large, multi-catalytic protein complex. rsc.orgnih.gov This complex then unfolds and proteolytically degrades the ERα into small peptides, effectively eliminating it from the cell. nih.gov The requirement of the 26S proteasome for the depletion of ERα by this compound has been demonstrated in preclinical studies, confirming its mechanism as a true protein degrader. invivochem.com

Interplay with ER Nuclear Translocation and Intracellular Mobility

The estrogen receptor alpha is predominantly a nuclear protein, where it carries out its function as a transcription factor. bohrium.com The binding of different ligands can significantly alter the receptor's localization and mobility within the nucleus. nih.gov Unlike some ligands that result in a diffuse nuclear distribution, this compound and other SERDs induce the sequestration of ERα into distinct nuclear focal accumulations or clusters. bohrium.com

These nuclear foci are active sites of protein turnover, containing both the targeted ERα and components of the proteasome machinery. bohrium.com By inducing this change in intracellular localization, this compound effectively traps the receptor in an insoluble nuclear fraction where it is efficiently degraded. bohrium.comnih.gov This sequestration and subsequent degradation prevent the receptor from moving to EREs on the DNA, providing an additional layer of inhibition to its transcriptional activity. nih.gov

Pre Clinical Efficacy of Brilanestrant in Cancer Models

In Vitro Anti-proliferative Activity

Evaluation in Estrogen Receptor-Positive (ER+) Breast Cancer Cell Lines (e.g., MCF-7)

Brilanestrant (B612186) has demonstrated potent activity in ER-positive breast cancer cell lines. In the MCF-7 breast cancer cell line, it shows significant efficacy in inhibiting cell viability and promoting the degradation of the estrogen receptor alpha (ERα) medchemexpress.comselleckchem.com. The compound is a potent binder to ERα and acts as a full transcriptional antagonist with no agonistic effects observed in MCF-7 cells medchemexpress.comselleckchem.com. Its mechanism involves inducing a distinct ERα conformation compared to other ER therapeutics like tamoxifen (B1202) medchemexpress.com. The degradation of ERα mediated by this compound is dependent on the 26S proteasome selleckchem.com.

Table 1: In Vitro Activity of this compound in MCF-7 Cells

Parameter Value Reference
ERα Degradation (EC50) 0.7 nM medchemexpress.comselleckchem.com
Cell Viability (IC50) 2.5 nM medchemexpress.comselleckchem.com
ERα Binding (IC50) 6.1 nM medchemexpress.comselleckchem.com
ERβ Binding (IC50) 8.8 nM selleckchem.com
Transcriptional Antagonism (IC50) 2 nM medchemexpress.com

Efficacy in Tamoxifen-Sensitive Breast Cancer Models

This compound has shown effectiveness in models of tamoxifen-sensitive breast cancer. It does not exhibit the tamoxifen-like ER agonism in MCF-7 cells, suggesting a different and potentially more complete antagonistic profile medchemexpress.com. Its ability to induce a distinct conformational change in the estrogen receptor differentiates its action from that of selective estrogen receptor modulators (SERMs) medchemexpress.com.

Efficacy in Tamoxifen-Resistant Breast Cancer Models

A significant finding in the pre-clinical evaluation of this compound is its activity in models of acquired resistance to endocrine therapy. Research has confirmed that this compound is active in tamoxifen-resistant in vitro models of human breast cancer wikipedia.org. This suggests that its mechanism of action, primarily as a SERD, can overcome the resistance pathways that limit the efficacy of SERMs like tamoxifen.

Activity Against ESR1 Wild-Type and Mutant ERα Ligand Binding Domain (LBD)

Mutations in the estrogen receptor 1 gene (ESR1), particularly in the ligand-binding domain (LBD), are a key mechanism of acquired resistance to endocrine therapies. This compound has been evaluated for its ability to antagonize both wild-type (WT) and mutant ERα.

In cell-free competitive binding assays, this compound effectively displaces estradiol from the LBD of both wild-type and two common mutants, Y537S and D538G selleckchem.com. While its binding potency is slightly reduced for the mutant receptors compared to the wild-type, it remains in the low nanomolar range selleckchem.com. Furthermore, studies have shown that this compound can effectively compete with the PGC1α co-activator peptide for binding to the mutated LBD selleckchem.com. This indicates that the compound can drive the mutant ER from an 'active' to an 'inactive' conformation, thereby antagonizing its function selleckchem.com.

Table 2: In Vitro Binding Affinity of this compound to Wild-Type and Mutant ERα LBD

ERα LBD Status IC50 (Estradiol Displacement) Reference
Wild-Type (WT) 2.6 nM selleckchem.com
Y537S Mutant 5.5 nM selleckchem.com
D538G Mutant 5.4 nM selleckchem.com

In Vivo Anti-tumor Efficacy in Animal Models

Assessment in Cell Line-Derived Xenograft (CDX) Models

The in vivo anti-tumor effects of this compound have been assessed in cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice antineo.fr. In an MCF-7 xenograft model, which is sensitive to tamoxifen, this compound demonstrated substantial, dose-dependent tumor-growth inhibition medchemexpress.com. At higher evaluated doses, it resulted in tumor regression of over 50% in all treated animals medchemexpress.com. The compound has also shown robust activity in xenograft models of both tamoxifen-sensitive and tamoxifen-resistant breast cancer selleckchem.com.

This compound (also known as GDC-0810, ARN-810, RG-6046, and RO-7056118) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potential as an antineoplastic agent in pre-clinical studies. mycancergenome.orgwikipedia.org As a SERD, its mechanism of action involves binding to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's degradation. mycancergenome.org This action can inhibit the growth and survival of ER-expressing cancer cells. mycancergenome.org

Efficacy in Patient-Derived Xenograft (PDX) Models

Anti-tumor Activity in Endocrine Therapy-Resistant Xenograft Models

A significant challenge in the treatment of ER-positive breast cancer is the development of resistance to endocrine therapies. Pre-clinical studies have demonstrated this compound's efficacy in models of endocrine resistance. The compound has been found to be active in both tamoxifen- and fulvestrant-resistant in vitro models of human breast cancer. wikipedia.org

Furthermore, in vivo studies using xenograft models have substantiated these findings. This compound has shown robust activity in tamoxifen-resistant breast cancer xenograft models. biorxiv.org

Investigation of this compound as Monotherapy in Pre-clinical Settings

As a single agent, this compound has shown significant anti-tumor activity in pre-clinical models of ER-positive breast cancer. In MCF-7 xenograft models, a commonly used model for ER-positive breast cancer, orally administered this compound displayed dose-dependent efficacy.

Combination Strategies with this compound in Pre-clinical Studies

To enhance its anti-tumor effects and overcome potential resistance mechanisms, this compound has been investigated in combination with other targeted agents in pre-clinical settings.

Rationale for Combination with Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

The combination of endocrine therapy with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors has become a standard of care in the first-line treatment of advanced ER-positive/HER2-negative breast cancer. nih.gov CDK4/6 are key regulators of the cell cycle, and their inhibition can lead to G1 cell cycle arrest in tumor cells. nih.gov The rationale for combining a SERD like this compound with a CDK4/6 inhibitor is to provide a more complete blockade of the ER signaling pathway and simultaneously inhibit cell cycle progression, potentially leading to a synergistic anti-tumor effect and delaying the onset of resistance. nih.gov

Pre-clinical Evaluation of Synergistic Anti-tumor Effects

While specific pre-clinical data on the combination of this compound with CDK4/6 inhibitors is limited in publicly available literature, studies with other oral SERDs have demonstrated the potential of this combination. For instance, the combination of the oral SERD amcenestrant with the CDK4/6 inhibitor palbociclib has shown strong synergistic activity in endocrine-resistant ER+ breast cancer xenograft models, including a PDX model. researchgate.net This provides a strong rationale for the expected synergistic effects of this compound with CDK4/6 inhibitors.

Exploration of Combinations with Other Targeted Agents

Structure Activity Relationship Sar and Rational Design Strategies for Brilanestrant Analogs

Chemical Scaffolding and Modifications

The chemical architecture of Brilanestrant (B612186) is a result of iterative optimization, building upon the knowledge gained from earlier generations of SERDs. Its non-steroidal scaffold was specifically designed to overcome the limitations of earlier steroidal agents.

The molecular design of this compound was significantly informed by precursor non-steroidal SERDs, most notably GW5638. This earlier compound, a derivative of tamoxifen (B1202), was one of the first non-steroidal molecules reported to possess SERD-like properties. nih.gov A key structural feature of GW5638 is the replacement of the typical dimethylaminoethoxy side chain found in Selective Estrogen Receptor Modulators (SERMs) like tamoxifen with an acrylic acid side chain. This modification was found to be crucial for inducing the degradation of the estrogen receptor. nih.govcnr.it

The design principle of incorporating an acrylic acid functional group was replicated in the development of newer oral SERDs, including this compound (GDC-0810). researchgate.net This strategic adoption of a key functional element from a precursor molecule highlights a rational approach to drug design, where successful moieties are carried forward and integrated into novel scaffolds to achieve a desired pharmacological profile.

The molecular structure of this compound features two critical components that define its activity: the indazole moiety and the acrylic acid side chain.

The acrylic acid side chain is a characteristic feature of several non-steroidal SERDs that evolved from the GW5638 template. nih.gov This functional group is vital for the molecule's ability to act as a SERD. Structural studies have shown that this side chain interacts with key residues in helix 12 of the ER's ligand-binding domain. nih.gov This interaction is thought to induce a conformational change that exposes a hydrophobic surface, destabilizing the receptor protein and flagging it for degradation by the 26S proteasome. nih.gov The rigidity conferred by the double bond within the acrylic acid chain is also considered important for its function in antagonizing the estrogen receptor. researchgate.net

The design principles for SERDs diverge significantly between steroidal and non-steroidal classes, primarily driven by the goal of improving pharmacokinetic properties, particularly oral bioavailability.

Steroidal SERDs , exemplified by fulvestrant (B1683766), are derived directly from the steroidal hormone estradiol. cambridgemedchemconsulting.com Fulvestrant's design involves the attachment of a long alkyl side chain at the 7α-position of the steroid core. This modification is responsible for its pure antiestrogenic activity and its ability to induce ER degradation. cambridgemedchemconsulting.com However, a major drawback of the steroidal scaffold is its poor drug-like properties, including low solubility and poor oral bioavailability, which necessitates intramuscular administration. researchgate.net

Non-steroidal SERDs , including this compound, were developed to overcome these limitations. researchgate.netdundee.ac.ukmedchemexpress.com The core design principle is to create a molecule that mimics the antagonistic and degradation-inducing properties of steroidal SERDs but is built on a scaffold that is readily absorbed when taken orally. These designs often start from different chemical templates, such as the triphenylethylene core of tamoxifen or other novel heterocyclic systems. nih.gov The key challenge is to orient the critical side chain—like this compound's acrylic acid chain—in a way that it can productively interact with helix 12 of the ER to induce the conformational change required for degradation, all while maintaining the physicochemical properties needed for oral administration. dundee.ac.ukmedchemexpress.com

FeatureSteroidal SERDs (e.g., Fulvestrant)Non-Steroidal SERDs (e.g., this compound)
Core Scaffold Estradiol-based steroid nucleusVarious non-steroidal, often heterocyclic, scaffolds
Key Modification Long alkyl side chain at the 7α-positionFunctional side chain (e.g., acrylic acid) designed to disrupt Helix 12
Design Goal Achieve pure antiestrogen activity and ER degradationAchieve oral bioavailability while retaining SERD activity
Administration Route Intramuscular injectionOral
Pharmacokinetic Profile Poor oral bioavailability, low solubilityDesigned for improved solubility and oral absorption

Computational Approaches in Rational Drug Design

Computational chemistry has become an indispensable tool in the rational design of SERDs like this compound. Advanced modeling techniques allow researchers to visualize and analyze molecular interactions at an atomic level, providing insights that guide the synthesis of more effective compounds.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been employed to study the this compound-ERα complex in detail. This method offers a high level of accuracy by treating the most important part of the system (the ligand and the immediate binding site residues) with computationally intensive quantum mechanics, while the rest of the protein and solvent are modeled using more efficient molecular mechanics. nih.govresearchgate.netfrontiersin.org

For this compound, QM/MM calculations have been used to analyze the charge density distribution of the intermolecular interactions between the drug and the ERα active site. nih.govresearchgate.net This level of analysis provides a precise understanding of the electronic nature of the binding forces, such as hydrogen bonds and van der Waals interactions, which are critical for high-affinity binding. This knowledge is essential for designing novel SERDs with improved binding characteristics. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the stability and dynamic behavior of a drug-receptor complex over time. nih.govresearchgate.net MD simulations have been crucial in elucidating the binding mechanism of this compound. By simulating the movement of every atom in the this compound-ERα complex, researchers can observe how the ligand affects the protein's structure and flexibility. nih.govresearchgate.net

Key findings from MD simulations of this compound bound to ERα include:

Stability of the Complex: Simulations confirm the stability of the this compound molecule within the active site of ERα.

Conformational Changes: The simulations revealed alterations in the conformation of Helix 12, the flexible part of the ligand-binding domain that is critical for coactivator binding and receptor activity. This disruption of Helix 12 is a hallmark of ER antagonism. nih.govresearchgate.net

Identification of Key Interactions: MD analysis identified crucial interactions between this compound and specific amino acid residues, such as Lys529, which are known to be important for ERα downregulation. nih.govresearchgate.net

Antagonism Mechanism: The simulations helped identify interactions between different regions of the receptor (helices H3 and H12) that are induced by this compound binding and are responsible for its antagonistic effects. nih.gov

These detailed mechanistic insights derived from MD simulations provide a dynamic picture of how this compound works at a molecular level, offering a rational basis for the design of future SERDs with enhanced efficacy. nih.govresearchgate.net

Binding Free Energy Calculations

Computational studies utilizing molecular dynamics (MD) simulations have been instrumental in elucidating the binding mechanism and stability of this compound within the active site of the estrogen receptor-alpha (ERα). wikipedia.orginvivochem.com These simulations, coupled with binding free energy calculations, provide a quantitative measure of the affinity between this compound and its target. wikipedia.org One of the common methods employed for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. wikipedia.org

Structural Insights into ERα Interaction

The interaction of this compound with ERα induces specific conformational changes in the receptor, which are fundamental to its mechanism of action as a selective estrogen receptor degrader (SERD). nih.gov Molecular dynamics simulations and structural analyses have provided significant insights into these interactions at an atomic level. wikipedia.orginvivochem.com

Analysis of Helix 12 (H12) Conformation and its Role in Degradation

A critical aspect of ERα regulation is the conformation of its C-terminal helix, Helix 12 (H12). nih.gov H12 acts as a molecular switch that determines the receptor's activity. nih.gov In the presence of an agonist, H12 adopts a conformation that allows for the recruitment of coactivators, leading to gene transcription. nih.gov Conversely, antagonists induce a different conformation where H12 blocks the coactivator binding site. nih.gov

Molecular dynamics simulations of the this compound-ERα complex have revealed alterations in the conformation of Helix 12. wikipedia.orginvivochem.com These conformational changes are a key feature of this compound's antagonistic activity and are believed to be a prerequisite for the subsequent degradation of the ERα protein. wikipedia.orginvivochem.com The binding of this compound induces a distinct conformation of ERα compared to other therapeutics like tamoxifen. nih.govmedchemexpress.com This unique conformation is thought to expose recognition sites for the cellular machinery responsible for protein degradation, leading to the downregulation of ERα levels. wikipedia.orginvivochem.com

Identification of Key Residues (e.g., Lys529) Responsible for ERα Downregulation

Detailed analysis of the this compound-ERα interaction has identified specific amino acid residues within the receptor that play a crucial role in its downregulation. wikipedia.orginvivochem.com Through computational analyses, Lysine (B10760008) 529 (Lys529) has been identified as a key residue involved in the ERα downregulation mediated by this compound. wikipedia.orginvivochem.com The interaction between this compound and Lys529 is thought to be a critical event that initiates the process of receptor degradation. wikipedia.org This finding provides a specific molecular target for understanding and potentially enhancing the degradation-inducing properties of future SERDs. wikipedia.orginvivochem.com

Characterization of Interactions between H3 and H12 Regions for Antagonism

The antagonistic effect of this compound is further understood by examining the interactions between different helical regions of the ERα ligand-binding domain, specifically Helix 3 (H3) and Helix 12 (H12). wikipedia.orginvivochem.com For ERα to be in an active state, H12 must pack against H3 and Helix 11, creating a surface for coactivator binding. nih.gov Antagonists disrupt this arrangement. nih.gov In the case of this compound, computational studies have identified specific interactions between the H3 and H12 regions that are crucial for its antagonistic mechanism. wikipedia.orginvivochem.com These interactions stabilize a conformation of the receptor that is incompatible with coactivator binding, thereby inhibiting its transcriptional activity. wikipedia.orginvivochem.com

Advanced Methodologies in Brilanestrant Research

In Vitro Experimental Models

A variety of in vitro assays have been employed to determine the biochemical and cellular activity of Brilanestrant (B612186), from direct receptor binding to its effects on cancer cell viability.

Cell-free radio-ligand competitive binding assays are utilized to determine the affinity of a compound for its target receptor in an isolated system, free from cellular influences. nih.govoncodesign-services.com In these assays, a radiolabeled ligand with known affinity for the estrogen receptor (ER) is incubated with the receptor protein. The ability of an unlabeled compound, such as this compound, to displace the radiolabeled ligand is measured, from which its binding affinity (often expressed as an IC50 value) can be calculated. oncodesign-services.comuwec.edu

Research has shown that this compound demonstrates a low nanomolar affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). invivochem.comselleckchem.com It has also been shown to potently displace estradiol from the ligand-binding domains of both wild-type and mutant forms of ERα, such as Y537S and D538G. invivochem.com

Binding Affinity of this compound to Estrogen Receptors
Target ReceptorAssay TypeParameterValue (nM)Source
ERαCompetitive Binding AssayIC506.1 selleckchem.commedchemexpress.com
ERβCompetitive Binding AssayIC508.8 selleckchem.com

Transcriptional reporter assays are essential tools for characterizing the functional consequences of a ligand binding to a nuclear receptor. frontiersin.orgspringernature.com These cell-based assays use a reporter gene, such as luciferase, linked to a specific DNA sequence known as an Estrogen Response Element (ERE). nih.govbpsbioscience.com When estrogen binds to its receptor, the complex activates transcription at the ERE, leading to the production of the reporter protein, which can be quantified. Compounds can be tested for their ability to either mimic estrogen (agonist activity) or block its effects (antagonist activity). nih.gov

Studies using ERE-luciferase reporter gene assays have demonstrated that this compound is a full transcriptional antagonist with no detectable agonist activity. selleckchem.commedchemexpress.com

Transcriptional Activity of this compound
AssayActivity TypeParameterValue (nM)Source
3x ERE-Luciferase AssayAntagonistIC502 medchemexpress.com

To quantify the ability of this compound to induce the degradation of its target protein, In-Cell Western assays are performed. This technique measures the levels of ERα protein directly within cultured cells following treatment with the compound, providing a direct assessment of its SERD activity.

As a potent SERD, this compound induces the degradation of the ERα protein. mycancergenome.orgcancer.gov This mechanism is a key differentiator from selective estrogen receptor modulators (SERMs) like tamoxifen (B1202), which primarily antagonize the receptor. This compound has been shown to be highly potent and efficacious in promoting the degradation of ERα. selleckchem.commedchemexpress.com The antagonist activity of this compound is confirmed using ERE-luciferase assays, as described previously. medchemexpress.comnih.gov

ERα Degradation and Transcriptional Antagonism by this compound
Assay TypeParameterValue (nM)Source
ERα Degradation AssayEC500.7 selleckchem.commedchemexpress.com
ERE-Luciferase AssayIC502 medchemexpress.com

Cell viability assays are conducted to determine the effect of a compound on the proliferation and survival of cancer cells. For ER-positive breast cancer research, the MCF-7 cell line is a standard model. plos.orgnih.gov These assays measure the number of viable cells after a period of treatment, revealing the compound's cytostatic or cytotoxic efficacy.

In studies using MCF-7 breast cancer cells, this compound has demonstrated potent inhibition of cell viability, consistent with its mechanisms of ERα antagonism and degradation. selleckchem.commedchemexpress.com

Effect of this compound on MCF-7 Cell Viability
Cell LineAssay TypeParameterValue (nM)Source
MCF-7Cell ViabilityIC502.5 selleckchem.commedchemexpress.com

In Vivo Pre-clinical Models

To evaluate the anti-tumor activity of this compound in a more complex biological system, researchers utilize in vivo models, particularly xenografts in immunocompromised mice.

Xenograft models involve the implantation of human cancer cells into mice. oaepublish.com In subcutaneous models, tumor cells are injected under the skin, which allows for easy monitoring and measurement of tumor growth. dovepress.com In orthotopic models, the cells are implanted in the corresponding organ of origin—for breast cancer, this is the mammary fat pad. dovepress.comnih.gov Orthotopic models are considered to more accurately replicate the tumor microenvironment and metastatic behavior of human cancer. nih.govnih.gov

This compound has shown robust, dose-dependent anti-tumor activity in xenograft models using MCF-7 cells. medchemexpress.com Its efficacy has been demonstrated in models that are sensitive to tamoxifen as well as those that have developed resistance. selleckchem.comnih.gov Notably, treatment with this compound resulted in substantial tumor growth inhibition at lower doses and significant tumor regression at higher doses, without the animals showing signs of toxicity such as weight loss. medchemexpress.com

In Vivo Efficacy of this compound in MCF-7 Xenograft Model
ModelFindingSource
Tamoxifen-sensitive MCF-7 XenograftSubstantial tumor-growth inhibition medchemexpress.com
Tamoxifen-sensitive MCF-7 Xenograft>50% tumor regression in all animals at the highest dose medchemexpress.com
Tamoxifen-resistant XenograftDemonstrates robust activity selleckchem.com

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a critical tool in preclinical cancer research. These models are considered to more accurately reflect the heterogeneity and therapeutic responses of human tumors compared to traditional cell line-derived xenografts. In the context of ER+ breast cancer, PDX models are particularly valuable for studying resistance to endocrine therapies and for evaluating the efficacy of novel agents like this compound.

While extensive research has been conducted on this compound in cell line-based xenograft models, demonstrating its robust activity in both tamoxifen-sensitive and tamoxifen-resistant tumors, specific data on its evaluation in breast cancer PDX models is not extensively available in the public domain. However, the general application of PDX models in ER+ breast cancer research provides a framework for how this compound's efficacy could be assessed in a more clinically relevant setting. These models would allow for the investigation of this compound's activity in tumors with diverse genetic backgrounds and resistance mechanisms, offering insights into potential biomarkers of response.

Model TypeDescriptionRelevance to this compound Research
Cell Line-Derived Xenografts Human breast cancer cells (e.g., MCF-7) are injected into immunodeficient mice.Has been used to demonstrate this compound's dose-dependent efficacy and activity against tamoxifen-resistant tumors. medchemexpress.comnih.gov
Patient-Derived Xenografts (PDX) Fragments of a patient's tumor are surgically implanted into immunodeficient mice.Would provide a more accurate preclinical assessment of this compound's efficacy across a spectrum of heterogeneous ER+ breast cancers.

Molecular and Protein Analysis Techniques

A suite of sophisticated molecular and protein analysis techniques has been instrumental in dissecting the interaction between this compound and ERα at a molecular level. These methods have enabled researchers to quantify receptor degradation, visualize its cellular localization, identify interacting proteins, and characterize the unique conformational changes induced by the compound.

Western Blotting for ERα Degradation Quantification

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the study of this compound, it is a key method to measure the extent of ERα degradation induced by the compound. The process involves separating proteins from cancer cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to ERα. The intensity of the resulting band, which can be quantified using densitometry, is proportional to the amount of ERα protein present.

Studies have shown that this compound (also known as GDC-0810) effectively induces the degradation of both total ERα and its phosphorylated form (at serine 118) in MCF-7 breast cancer cells. This degradation is a key aspect of its mechanism of action as a SERD.

Effect of this compound (GDC-0810) on ERα Protein Levels in MCF-7 Cells
TreatmentEffect on Total ERαEffect on Phosphorylated ERα (Ser-118)Technique
This compound (GDC-0810)Dose-dependent degradationDose-dependent degradationWestern Blotting

Immunofluorescence and Cellular Localization Studies

Immunofluorescence is a powerful imaging technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. This methodology has been employed to study the effect of this compound on the cellular distribution of ERα. In untreated ER+ breast cancer cells, ERα is predominantly localized within the nucleus. Upon treatment with this compound, immunofluorescence imaging can reveal a decrease in the nuclear ERα signal, consistent with its degradation.

Quantitative analysis of immunofluorescence images allows for the determination of the compound's potency in inducing ERα degradation within a cellular context. For this compound, such analysis in MCF-7 cells has determined an EC50 value of 17 nM for the degradation of ERα after a 4-hour treatment. medchemexpress.com This provides a quantitative measure of its cellular activity.

Mass Spectrometry-Based Proteomics for Interacting Partners

Mass spectrometry-based proteomics has become an indispensable tool for identifying the interacting partners of a target protein, collectively known as the interactome. In the context of ERα, its transcriptional activity is regulated by a complex interplay with co-activator and co-repressor proteins. Understanding how SERDs like this compound modulate these interactions is crucial for a complete picture of their mechanism of action.

Techniques such as Rapid Immunoprecipitation Mass Spectrometry of Endogenous proteins (RIME) allow for the identification of proteins that associate with ERα in a cellular environment. While specific studies detailing the ERα interactome in the presence of this compound are not widely published, proteomics studies on other SERDs have revealed significant alterations in the composition of the ERα receptosome. nih.gov These studies have shown that antagonist-bound ERα recruits a distinct set of proteins compared to agonist-bound ERα. It is anticipated that this compound would similarly alter the ERα interactome, favoring the recruitment of co-repressors and inhibiting the binding of co-activators, thereby contributing to its strong antagonist activity.

Analysis of ERα Conformational Changes via Biochemical Assays

The function of ERα is intricately linked to its three-dimensional structure, or conformation, which is altered upon binding to different ligands. Agonists like estradiol induce a conformation that facilitates the binding of co-activators, leading to gene transcription. In contrast, antagonists and SERDs induce distinct conformations that prevent co-activator recruitment and, in the case of SERDs, target the receptor for degradation.

Future Directions and Translational Perspectives from Pre Clinical Findings

Exploring Novel Combinatorial Therapies Beyond CDK4/6 Inhibitors

Pre-clinical data suggest that while CDK4/6 inhibitors have significantly improved outcomes in ER-positive breast cancer, resistance inevitably develops mdpi.comresearchgate.net. Research into brilanestrant (B612186) and other novel SERDs in combination with agents beyond CDK4/6 inhibitors is a key area of investigation. Although specific pre-clinical data detailing this compound in combination with therapies other than CDK4/6 inhibitors were not extensively highlighted in the search results, the broader context of overcoming endocrine resistance points to the exploration of combinations targeting alternative pathways. These include the PI3K/AKT/mTOR pathway, MAPK pathway, and potentially epigenetic targets mdpi.comresearchgate.netmdpi.com. The rationale for such combinations stems from the understanding that resistance to endocrine therapy and CDK4/6 inhibitors can arise from the activation of these alternative signaling routes mdpi.commdpi.com. Pre-clinical evidence supports the synergistic effect of inhibiting CDK4/6 and the PI3K/AKT/mTOR pathway, although clinical translation has faced challenges with toxicity mdpi.com. Future pre-clinical studies with this compound or next-generation SERDs informed by this compound's learnings could investigate combinations with inhibitors of these pathways or other emerging targets to identify synergistic interactions and potential strategies to circumvent resistance.

Identification of Pre-clinical Biomarkers for Response and Resistance

Identifying biomarkers that predict response or resistance to SERDs like this compound in the pre-clinical setting is crucial for patient stratification and treatment optimization. Pre-clinical studies with this compound and other novel SERDs have investigated their efficacy in ER-positive breast cancer cell lines and xenograft models, including those harboring ESR1 mutations nih.govnih.govresearchgate.net. ESR1 mutations, particularly in the ligand-binding domain, are recognized as a common mechanism of acquired resistance to aromatase inhibitors and tamoxifen (B1202), conferring ligand-independent activity to the ER mdpi.comnih.govresearchgate.netnih.gov. Pre-clinical testing of this compound and other oral SERDs like AZD9496 demonstrated their ability to inhibit growth in both wild-type and ESR1-mutated breast cancer cells nih.gov. However, some studies suggest that higher doses of SERDs might be required to achieve full inhibition in cells with certain ESR1 mutations, such as Y537S nih.gov.

Beyond ESR1 mutations, pre-clinical research is exploring other potential biomarkers. Alterations in the PI3K/AKT/mTOR pathway, loss of PTEN expression, and activation of alternative pathways like MAPK have been implicated in resistance to endocrine therapy and could serve as predictive biomarkers for SERD response mdpi.commdpi.comulb.ac.be. While specific pre-clinical biomarker data directly linked to this compound beyond ESR1 mutations were not prominently featured, the ongoing research with other SERDs provides a framework for future investigations with compounds informed by this compound's profile. The development of composite biomarkers incorporating genomic, transcriptomic, and proteomic data may offer a more precise prediction of response ulb.ac.be.

Development of Next-Generation SERDs Based on this compound's Pre-clinical Learnings

This compound, as one of the earlier oral nonsteroidal SERDs to reach clinical development, provided valuable insights that inform the design of subsequent generations of SERDs researchgate.netmdpi.comscienceopen.com. Its pre-clinical activity in tamoxifen- and fulvestrant-resistant models, including those with ESR1 mutations, highlighted the potential of oral SERDs to overcome existing resistance mechanisms wikipedia.orgnih.govnih.govresearchgate.net. Learnings from this compound's pharmacokinetic properties and its ability to induce ER degradation in pre-clinical models have contributed to the optimization efforts in developing newer oral SERDs with improved pharmacological profiles and potentially enhanced efficacy researchgate.netmdpi.comlarvol.comnih.gov.

The development of next-generation SERDs focuses on improving oral bioavailability, achieving more complete ER degradation, and potentially overcoming limitations observed with earlier compounds like fulvestrant (B1683766), such as intramuscular administration and potential for residual agonistic activity in certain contexts wikipedia.orgwikipedia.orgresearchgate.netmdpi.com. Pre-clinical studies with newer oral SERDs, such as camizestrant (B1654347) (AZD9833) and others, are evaluating their potency, selectivity, and efficacy in diverse pre-clinical models, including those resistant to current therapies researchgate.netfrontiersin.org. These efforts build upon the foundational understanding gained from the pre-clinical characterization of compounds like this compound.

Understanding of Disulfidptosis-Related Pathways and ER Degradation

While the search results did not directly link this compound to disulfidptosis, the provided outline specifically mentions this area. Disulfidptosis is an emerging form of regulated cell death characterized by abnormal disulfide stress and actin network collapse patsnap.com. The mechanism of action of SERDs, including this compound, primarily involves inducing proteasomal degradation of the estrogen receptor nih.govwikipedia.org. This process is distinct from disulfidptosis.

However, future pre-clinical research could potentially explore indirect connections or synergistic effects between SERD-induced ER degradation and pathways related to disulfidptosis or other forms of regulated cell death. Understanding how ER signaling and its degradation intersect with cellular stress responses and death pathways, including potentially disulfidptosis, could reveal novel therapeutic vulnerabilities in endocrine-resistant cancers. Currently, the direct involvement of this compound or SERD-mediated ER degradation in disulfidptosis pathways is not established in the provided pre-clinical literature.

Broader Implications of this compound Research for Endocrine-Resistant Cancer Mechanisms

The pre-clinical research conducted with this compound has broader implications for understanding the mechanisms of endocrine resistance in breast cancer. Its activity in models resistant to tamoxifen and fulvestrant underscored the continued dependence of these tumors on ER signaling, even after developing resistance to other endocrine agents wikipedia.org. This highlights the importance of potent ER degradation as a strategy to overcome resistance.

Furthermore, studies evaluating this compound in ESR1-mutated models contributed to the growing understanding of how these mutations drive resistance and the potential for SERDs to target constitutively active mutant ER nih.govnih.govresearchgate.netnih.gov. The observation of cross-resistance in some this compound-resistant pre-clinical clones to other endocrine agents and even palbociclib, potentially linked to alterations like the loss of the retinoblastoma (Rb) gene, provides insights into complex, multi-faceted resistance mechanisms that extend beyond the ER itself larvol.com. This pre-clinical work emphasizes the need to consider the interplay between ER signaling and other pathways, such as the cell cycle machinery, when addressing endocrine resistance mdpi.commdpi.comlarvol.com. The knowledge gained from this compound's pre-clinical profile contributes to the ongoing efforts to decipher the intricate landscape of endocrine resistance and develop more effective therapeutic strategies.

Q & A

Q. What experimental models are most appropriate for evaluating Brilanestrant’s ERα antagonism and degradation efficacy in preclinical studies?

Methodological Answer: Use ER-positive breast cancer cell lines (e.g., MCF-7) to assess transcriptional antagonism via luciferase reporter assays (e.g., 3× ERE systems) and ERα degradation via immunoblotting . For in vivo validation, employ hormone-sensitive xenograft models (e.g., MCF-7-derived tumors in ovariectomized mice) with oral dosing (3–100 mg/kg) to monitor tumor regression and ERα levels in tissue biopsies .

Q. How can researchers confirm this compound’s lack of agonist activity compared to tamoxifen?

Methodological Answer: Conduct comparative transcriptional profiling in ER-positive cells using RNA-seq or qPCR arrays to evaluate agonist-driven genes (e.g., TFF1, GREB1). This compound should suppress baseline ER activity without inducing proliferation in estrogen-deprived conditions, unlike tamoxifen, which exhibits partial agonist effects .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Methodological Answer: Focus on oral bioavailability (target ≥40–60%), clearance rates (ideally <20 mL/min/kg), and dose-linear exposure across species. Use LC-MS/MS for plasma concentration monitoring and correlate with ER degradation efficacy in tumor tissues .

Q. How do researchers assess this compound’s potency against mutant ER variants (e.g., Y537S, D538G)?

Methodological Answer: Engineer ER-mutant cell lines (via CRISPR/Cas9) and perform competitive binding assays (IC₅₀) and proliferation inhibition studies. Note that higher concentrations may be required for mutant ER degradation compared to wild-type .

Q. What controls are essential in this compound’s in vitro assays to ensure data reproducibility?

Methodological Answer: Include fulvestrant as a comparator SERD, estrogen-deprived vehicle controls, and tamoxifen to benchmark partial agonist effects. Validate ERα degradation via parallel Western blotting and cell viability assays (e.g., CellTiter-Glo) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency (IC₅₀ = 2.5 nM in MCF-7) and in vivo efficacy thresholds (3 mg/kg)?

Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to account for protein binding, tissue distribution, and metabolite activity. Validate with tumor pharmacodynamic markers (e.g., ERα IHC, Ki-67 staining) and plasma exposure data .

Q. What statistical approaches are optimal for analyzing dose-dependent antitumor effects in this compound xenograft studies?

Methodological Answer: Use mixed-effects models to account for inter-animal variability. Apply ANOVA with post-hoc Tukey tests for tumor volume comparisons and Kaplan-Meier analysis for survival benefits. Report effect sizes (e.g., Cohen’s d) for dose-response relationships .

Q. How can structural biology elucidate this compound’s unique ERα degradation mechanism compared to fulvestrant?

Methodological Answer: Conduct X-ray crystallography or cryo-EM of this compound-bound ERα to identify conformational changes in helix 12 and ubiquitination sites. Compare with fulvestrant-ERα complexes to explain differential co-regulator recruitment and proteasomal targeting .

Q. What strategies mitigate bias in clinical trial designs evaluating this compound combinations (e.g., with CDK4/6 inhibitors)?

Methodological Answer: Implement double-blinded, randomized phase II trials with stratified randomization based on ESR1 mutation status. Use adaptive designs to adjust dosing arms and pre-specified biomarker analyses (e.g., ctDNA for ER mutations) .

Q. How can researchers address the limited efficacy of this compound in ESR1-mutant models despite its wild-type ER potency?

Methodological Answer: Develop combination therapies with PI3K/AKT inhibitors or HDAC inhibitors to sensitize mutant ER cells. Use siRNA screens to identify synthetic lethal partners and validate in patient-derived xenograft (PDX) models .

Methodological Notes

  • Data Contradictions : When conflicting results arise (e.g., in vitro vs. in vivo potency), conduct sensitivity analyses using orthogonal assays (e.g., SPR for binding kinetics, organoid models for tissue-specific effects) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and obtain IRB approval for clinical data reuse. Ensure transparency in negative results to avoid publication bias .
  • Literature Gaps : Prioritize studies comparing this compound with next-gen SERDs (e.g., elacestrant) in resistance models and explore non-canonical ER signaling pathways (e.g., membrane-associated ER) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.